molecular formula C8H10N4O2 B089779 Terephthalic dihydrazide CAS No. 136-64-1

Terephthalic dihydrazide

Cat. No.: B089779
CAS No.: 136-64-1
M. Wt: 194.19 g/mol
InChI Key: ALHNLFMSAXZKRC-UHFFFAOYSA-N
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Description

Terephthalic dihydrazide, also known as 1,4-Benzenedicarboxylic acid dihydrazide, is an organic compound with the molecular formula C8H10N4O2. It is a derivative of terephthalic acid, where the carboxylic acid groups are converted to hydrazide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Safety and Hazards

Terephthalohydrazide is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to wear protective clothing, gloves, and eye/face protection when handling this substance . In case of skin contact, it is advised to wash with plenty of soap and water . If eye irritation occurs, rinse cautiously with water for several minutes and seek medical advice .

Future Directions

Terephthalohydrazide-based covalent organic frameworks (COFs) have shown potential in the field of environmental remediation . They have been used for the visual detection of norfloxacin and in the synthesis of novel thiazole and thiadiazole derivatives . Future research directions may include the development of more efficient COFs for environmental remediation and the exploration of other potential applications of Terephthalohydrazide-based COFs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalic dihydrazide can be synthesized through the reaction of terephthalic acid with hydrazine hydrate. The reaction typically involves heating terephthalic acid with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of terephthalohydrazide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Terephthalic dihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

benzene-1,4-dicarbohydrazide
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InChI

InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHNLFMSAXZKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159623
Record name Terephthalohydrazide
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Molecular Weight

194.19 g/mol
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CAS No.

136-64-1
Record name Terephthalic dihydrazide
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Record name Terephthalohydrazide
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Record name Terephthalohydrazide
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Record name Terephthalohydrazide
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Synthesis routes and methods

Procedure details

Terephthalic acid hydrazide, p-aminobenzoic acid hydrazide, p-phenylenediamine, p-aminobenzoyl chloride and terephthaloyl chloride are properly combined, and a 5 wt% solution of polyamide resin comprising 33 mol% of terephthalhydrazide, 33 mol% of p-benzamide, and 33 mol% of p-phenyleneterephthalamide is obtained by low temperature (about 10° to 35° C.) solution polymerization process. The solvent used for the solution polymerization is preferably dimethylacetamide and calcium chloride is contained in the polymerization solution as a neutralization product. This solution is cast on a metallic belt and dried until the polymer concentration becomes about 30 wt% by heating at about 100° C. for 5 minutes. The film is then dipped for about 2 minutes in water at normal temperatures (about 10° to 35° C.) to remove the solvent and calcium chloride. After further washing with water and drying at 230° C., the resulting film is rolled up. Orientation is conducted by stretching the dried film in the longitudinal direction in a 50° C. dimethylacetamide aqueous solution through the difference in rotating speeds of associated nip rolls, and subsequently stretching it in a lateral direction by guiding it to a tenter and expanding the rail distance. The draw ratio is generally kept from about 1.1 to 2.0 times in both longitudinal and lateral directions. Thus, a 3 μm thick aromatic polyamide film is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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